2-Amino-3-hydroxybenzamide
Overview
Description
2-Amino-3-hydroxybenzamide is a compound that has been studied for its potential in various applications, including as a prodrug and in the protection against myocardial ischemia and reperfusion injury. The compound is related to 3-aminobenzamide, which is known to be an inhibitor of poly (ADP-ribose) synthetase (PARS), a nuclear enzyme involved in DNA repair processes . The structural similarity suggests that 2-amino-3-hydroxybenzamide may share some of the biological activities of 3-aminobenzamide.
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxybenzamidines, has been achieved from 3-aminobenzisoxazoles through reductive cleavage of the nitrogen-oxygen bond using various methods, including catalytic hydrogenation and the use of reducing agents like Zn/AcOH or NiCl2/NaBH4 . This process is chemoselective and can be performed in the presence of sensitive functional groups. Although the synthesis of 2-amino-3-hydroxybenzamide is not directly described, the methodologies applied to similar compounds could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of 2-amino-3-hydroxybenzamide would consist of an aromatic benzene ring substituted with an amino group and a hydroxybenzamide moiety. The presence of these functional groups is likely to influence the compound's reactivity and interaction with biological targets, as seen with 3-aminobenzamide, which interacts with PARS .
Chemical Reactions Analysis
Related compounds, such as 2-hydroxymethylbenzamides, have been shown to undergo cyclization to form phthalide and the parent amine in aqueous solution. This reaction is influenced by the steric properties of the amines and is catalyzed by acids, bases, and buffers . While 2-amino-3-hydroxybenzamide is not specifically mentioned, it may undergo similar chemical transformations due to the presence of the hydroxybenzamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-hydroxybenzamide can be inferred from studies on 3-aminobenzamide. As an inhibitor of PARS, 3-aminobenzamide has been shown to protect against myocardial ischemia and reperfusion injury by preserving myocardial ATP levels and reducing infarct size . It also affects DNA repair processes, as indicated by its ability to increase sister-chromatid exchanges in cells exposed to certain DNA-damaging agents . However, it does not alter DNA repair through modulation of deoxynucleoside triphosphate pools . These biological activities suggest that 2-amino-3-hydroxybenzamide may also exhibit significant solubility in biological fluids and interact with cellular targets.
Scientific Research Applications
Antimicrobial Properties
2-Amino-3-hydroxybenzamide derivatives show promise as antimicrobials. Studies have synthesized new 2-amino-N-hydroxybenzamide derivatives, finding some to exhibit antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria and fungi, comparable to standard drugs (Mahesh et al., 2015).
Marine-Derived Compounds
Compounds including 2-amino-3-hydroxybenzamide, isolated from marine actinomycete Streptomyces sp. ZZ502, have been studied. However, these isolated compounds did not show significant activity against glioma cells or against antibiotic-resistant bacteria and fungi (Zhang et al., 2018).
Antioxidant Activity
Amino-substituted benzamide derivatives, including 2-amino-3-hydroxybenzamide, have shown potential as antioxidants. Their electrochemical oxidation mechanisms are crucial for understanding their free radical scavenging activity. These compounds, through electrochemical behavior, suggest a capacity for scavenging free radicals (Jovanović et al., 2020).
Anticancer Properties
2-Amino-3-hydroxybenzamide derivatives have also been explored for their anticancer activities. Histone deacetylase inhibitors comprising a 2-aminobenzamide group, similar to 2-amino-3-hydroxybenzamide, have shown promising profiles as anticancer drug candidates, with good potency and low toxicity against normal cells (Nagaoka et al., 2006).
Bactericidal Activity
Derivatives of 2-hydroxy-N-benzamides have been assessed for their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent bactericidal activity (Zadrazilova et al., 2015).
Molecular Interactions and Structures
Studies have investigated the molecular structures and interactions of functionally substituted benzamides, including 2-hydroxybenzamides, to understand their thermodynamic properties and intramolecular hydrogen bonding. This research provides insight into the structural properties of these compounds (Verevkin et al., 2016).
properties
IUPAC Name |
2-amino-3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUVTOSMGWXSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604630 | |
Record name | 2-Amino-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxybenzamide | |
CAS RN |
16353-14-3 | |
Record name | 2-Amino-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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